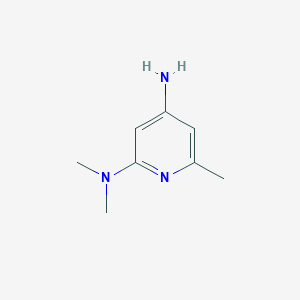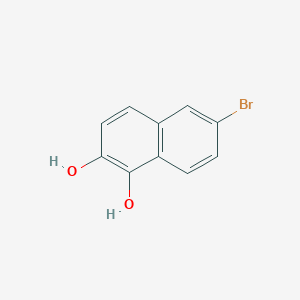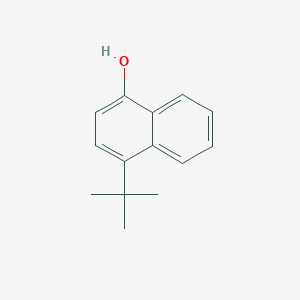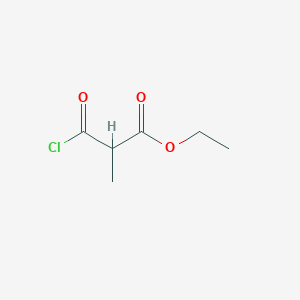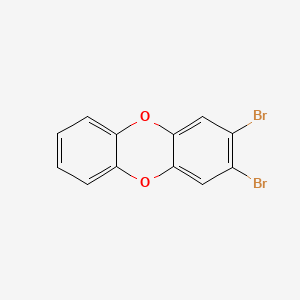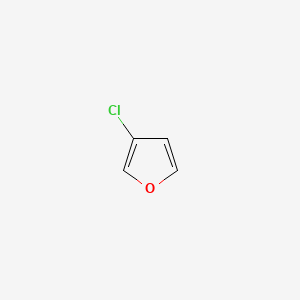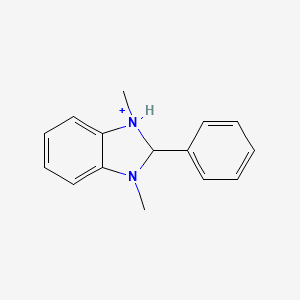
1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Benzimidazolium, 1,3-dimethyl-2-phenyl-” is a cationic benzimidazolium iodide salt used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . It is also a representative of a new class of organic metal-free electrocatalysts .
Synthesis Analysis
The synthesis of benzimidazole derivatives is often achieved by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
When brought onto a Au (111) surface, the derivative 2- (2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Chemical Reactions Analysis
When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% . The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion .Physical And Chemical Properties Analysis
This material behaves as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .作用機序
The electrochemical properties and electrocatalytic activity of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide in the reaction of formation of molecular hydrogen have been studied . The protonation of electrochemically generated radicals at the C-2 carbon atom of the compound, with the formation of a C-protonated radical cation, was shown to be the key stage of the electrocatalytic hydrogen evolution reaction (HER) .
将来の方向性
The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .
特性
CAS番号 |
50578-44-4 |
|---|---|
分子式 |
C15H17N2+ |
分子量 |
225.31 g/mol |
IUPAC名 |
1,3-dimethyl-2-phenyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3/p+1 |
InChIキー |
VDFIVJSRRJXMAU-UHFFFAOYSA-O |
SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
正規SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



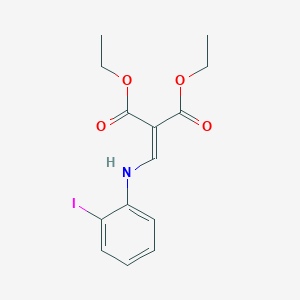
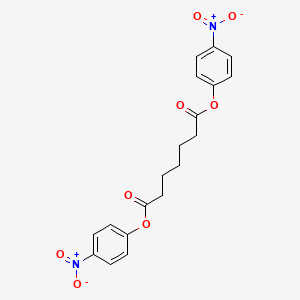

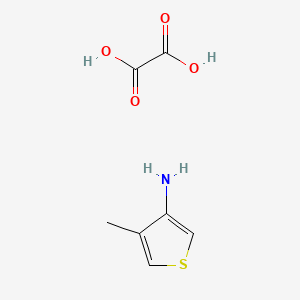
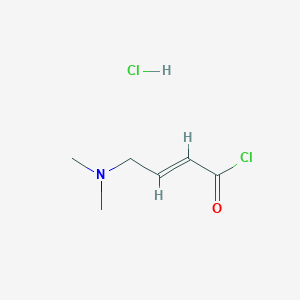

![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(phenylmethyl)amino]-](/img/structure/B3190935.png)
